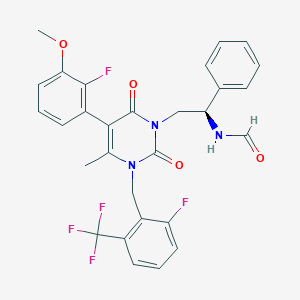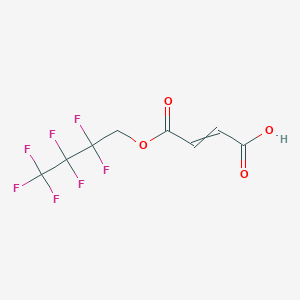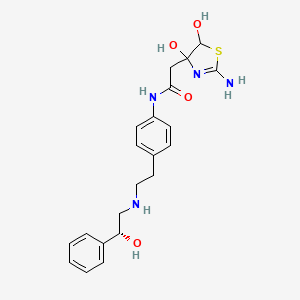![molecular formula C20H19N3O6 B13840291 tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 3-(4-methoxycarbonylphenyl)-6-nitroindazole-1-carboxylate: is a complex organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a tert-butyl ester group, a methoxycarbonylphenyl group, and a nitroindazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-methoxycarbonylphenyl)-6-nitroindazole-1-carboxylate typically involves multiple steps, including the formation of the indazole core, introduction of the nitro group, and esterification with tert-butyl groups. Common synthetic routes may involve:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Nitration: Introduction of the nitro group can be done using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Esterification: The final step involves esterification with tert-butyl groups, often using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 3-(4-methoxycarbonylphenyl)-6-nitroindazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Applications De Recherche Scientifique
tert-butyl 3-(4-methoxycarbonylphenyl)-6-nitroindazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(4-methoxycarbonylphenyl)-6-nitroindazole-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indazole core can interact with various enzymes or receptors. The tert-butyl ester group may influence the compound’s solubility and stability, affecting its overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl 4-(3-methoxycarbonylphenyl)piperazine-1-carboxylate
- tert-butyl 3-(4-methoxycarbonylphenyl)piperazine-1-carboxylate
Uniqueness
tert-butyl 3-(4-methoxycarbonylphenyl)-6-nitroindazole-1-carboxylate is unique due to the presence of the nitroindazole moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C20H19N3O6 |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
tert-butyl 3-(4-methoxycarbonylphenyl)-6-nitroindazole-1-carboxylate |
InChI |
InChI=1S/C20H19N3O6/c1-20(2,3)29-19(25)22-16-11-14(23(26)27)9-10-15(16)17(21-22)12-5-7-13(8-6-12)18(24)28-4/h5-11H,1-4H3 |
Clé InChI |
BSJCEYWBUWWTQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C3=CC=C(C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(7-Methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13840208.png)
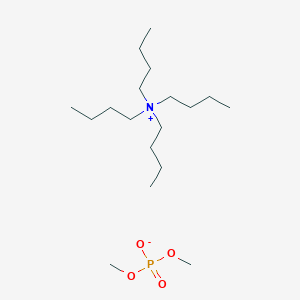
![6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13840238.png)
![cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13840246.png)
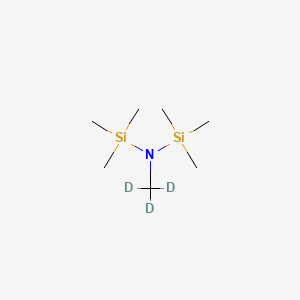
![1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea](/img/structure/B13840248.png)
![(3R,6S)-2-methyl-6-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13840249.png)
![4-Amino-2'-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B13840254.png)

![2-Bromo-N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-N-methyl-D-tryptophan Methyl Ester](/img/structure/B13840265.png)
